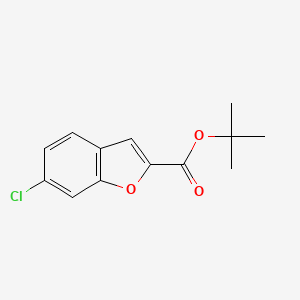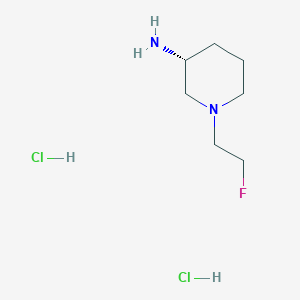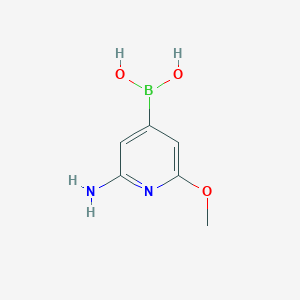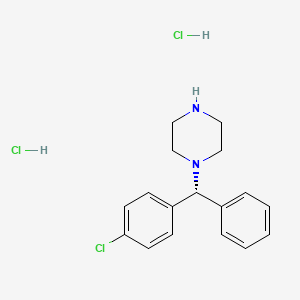
(R)-1-((4-Chlorophenyl)(phenyl)methyl)piperazine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-1-((4-Chlorophenyl)(phenyl)methyl)piperazine dihydrochloride is a chemical compound with the molecular formula C13H13Cl2N It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-((4-Chlorophenyl)(phenyl)methyl)piperazine dihydrochloride typically involves the reaction of ®-1-((4-Chlorophenyl)(phenyl)methyl)piperazine with hydrochloric acid to form the dihydrochloride salt. The reaction conditions often include the use of an inert atmosphere and room temperature to ensure the stability of the compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
®-1-((4-Chlorophenyl)(phenyl)methyl)piperazine dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, reduction may produce amine derivatives, and substitution reactions may result in various substituted piperazine derivatives .
Aplicaciones Científicas De Investigación
®-1-((4-Chlorophenyl)(phenyl)methyl)piperazine dihydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of ®-1-((4-Chlorophenyl)(phenyl)methyl)piperazine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to ®-1-((4-Chlorophenyl)(phenyl)methyl)piperazine dihydrochloride include other piperazine derivatives such as:
- ®-1-((4-Methylphenyl)(phenyl)methyl)piperazine
- ®-1-((4-Fluorophenyl)(phenyl)methyl)piperazine
- ®-1-((4-Bromophenyl)(phenyl)methyl)piperazine .
Uniqueness
What sets ®-1-((4-Chlorophenyl)(phenyl)methyl)piperazine dihydrochloride apart from these similar compounds is its specific substitution pattern and the presence of the chlorine atom, which can influence its chemical reactivity and biological activity. This unique structure may confer distinct properties and applications compared to other piperazine derivatives .
Propiedades
Fórmula molecular |
C17H21Cl3N2 |
|---|---|
Peso molecular |
359.7 g/mol |
Nombre IUPAC |
1-[(R)-(4-chlorophenyl)-phenylmethyl]piperazine;dihydrochloride |
InChI |
InChI=1S/C17H19ClN2.2ClH/c18-16-8-6-15(7-9-16)17(14-4-2-1-3-5-14)20-12-10-19-11-13-20;;/h1-9,17,19H,10-13H2;2*1H/t17-;;/m1../s1 |
Clave InChI |
LBFBMRCUZCPOAO-ZEECNFPPSA-N |
SMILES isomérico |
C1CN(CCN1)[C@H](C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl.Cl |
SMILES canónico |
C1CN(CCN1)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5-Azaspiro[2.4]heptan-1-yl)methanol](/img/structure/B15230244.png)
![6-Amino-2,2-difluorobicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride](/img/structure/B15230248.png)
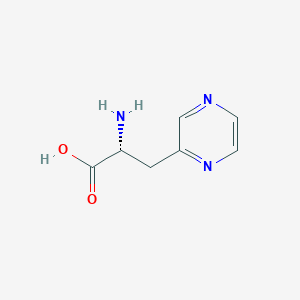

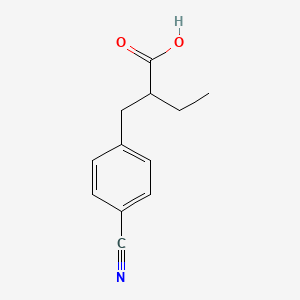
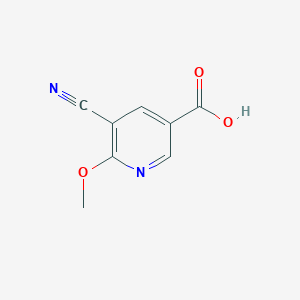

![6-Amino-2-thiabicyclo[3.1.0]hexane2,2-dioxide](/img/structure/B15230289.png)
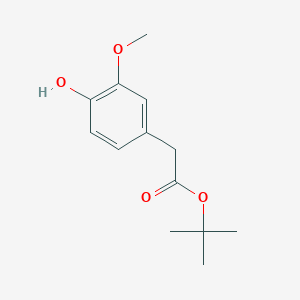
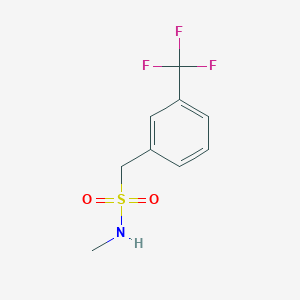
![(3-(1H-Benzo[d]imidazol-2-yl)phenyl)methanamine hydrochloride](/img/structure/B15230302.png)
